What are the chemical properties of Imino-tris(dimethylamino)phosphorane?
What are the chemical properties of Imino-tris(dimethylamino)phosphorane?
An In-Depth Technical Guide to Imino-tris(dimethylamino)phosphorane: Properties, Synthesis, and Applications
Introduction: Unveiling a Versatile Phosphazene Base
Imino-tris(dimethylamino)phosphorane, systematically named N,N,N′,N′,N″,N″-Hexamethylphosphorimidic triamide and commonly referred to as Phosphazene base P1-H, is a highly versatile organophosphorus compound.[1][2] As a member of the iminophosphorane class, it is characterized by a phosphorus-nitrogen double bond (P=N), which imparts a unique combination of high reactivity, strong basicity, and specific steric properties.[3] While isoelectronic with phosphine oxides, its reactivity profile is distinct, positioning it as a powerful tool in modern organic synthesis.[3] This guide provides a comprehensive overview of its core chemical properties, synthesis, and key applications, tailored for researchers and professionals in chemical and pharmaceutical development. Its utility spans from being a key intermediate in the production of ligands for transition metal catalysis to acting as a potent organocatalyst in its own right.
Molecular Structure and Physicochemical Properties
The structure of Imino-tris(dimethylamino)phosphorane, [(CH₃)₂N]₃P=NH, features a central phosphorus(V) atom bonded to three dimethylamino groups and double-bonded to an imino (-NH) group. This arrangement results in a highly polarized P=N bond, which is best described as a significant contribution from the ylidic resonance structure [(CH₃)₂N]₃P⁺-N⁻H. This charge separation is the primary origin of the compound's remarkable basicity. The three sterically demanding dimethylamino groups shield the phosphorus atom, influencing its reactivity and interaction with other molecules.
Quantitative Data Summary
The key physicochemical properties of Imino-tris(dimethylamino)phosphorane are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 49778-01-0 | [1][4] |
| Molecular Formula | C₆H₁₉N₄P | [1][5] |
| Molecular Weight | 178.22 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.979 g/mL at 25 °C | [1][4][7] |
| Refractive Index (n20/D) | 1.476 | [1][8][7] |
| Boiling Point | 194.8 ± 23.0 °C (Predicted) | [8][7] |
| Flash Point | >113 °C (>235 °F) - closed cup | [7][9] |
| SMILES String | CN(C)P(=N)(N(C)C)N(C)C |
Core Reactivity: A Strong, Non-Ionic Base
Imino-tris(dimethylamino)phosphorane is part of a family of extremely strong, non-ionic, non-charged nitrogen bases.[10] Its high basicity stems from the stability of its conjugate acid. Upon protonation at the imino nitrogen, the positive charge is effectively delocalized across the P-N₃ framework, resulting in a highly stabilized cation. This property allows it to deprotonate a wide range of weak acids, often where traditional ionic bases like alkali metal hydrides or alkoxides may cause solubility or side-reactivity issues.
The compound is also characterized as a strong nucleophile, a property valuable in various synthetic transformations.[1] It can serve as a key intermediate in the production of phosphine oxides and other phosphorus-containing compounds essential for pharmaceutical and agrochemical development.[1]
Synthesis of Imino-tris(dimethylamino)phosphorane
While several methods exist for the synthesis of iminophosphoranes, two classical and highly general routes are the Staudinger and Kirsanov reactions.[3] A specific patented process also describes its preparation from aminotris(dimethylamino)phosphonium chloride.[11]
The Staudinger Reaction: A General Protocol
The Staudinger reaction, first reported in 1919, remains a cornerstone for iminophosphorane synthesis.[3] It involves the reaction of a tertiary phosphine with an organic azide. The reaction proceeds via a phosphazide intermediate, which then extrudes dinitrogen gas (N₂) to yield the final iminophosphorane.
Caption: General workflow for the Staudinger reaction to form an iminophosphorane.
Key Applications in Chemical Synthesis
The unique reactivity of Imino-tris(dimethylamino)phosphorane makes it a valuable reagent and catalyst in several areas.
Organocatalysis: Synthesis of Cyclic Carbonates
Imino-tris(dimethylamino)phosphorane has proven to be an effective organocatalyst for the synthesis of cyclic organic carbonates from materials like glycerol, often under solvent-free conditions.[4][6][10] This transformation is crucial for producing green solvents and valuable chemical intermediates. The base likely initiates the reaction by deprotonating the alcohol, which then attacks a carbonate source.
Caption: Proposed catalytic cycle for cyclic carbonate synthesis using the phosphazene base.
Stoichiometric Reagent: Deboronation of Carboranes
A notable application is its use as a reagent in the deboronation of ortho- and meta-carboranes.[4][6][10] This reaction is significant in boron cluster chemistry, allowing for the selective removal of boron vertices to create nido-carborane anions, which are important ligands in organometallic chemistry. The strong basicity of the iminophosphorane is essential for facilitating this cluster modification.
Spectroscopic Characterization
The structural features of Imino-tris(dimethylamino)phosphorane give rise to characteristic spectroscopic signatures.
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¹H NMR: The proton NMR spectrum is expected to show a signal for the methyl protons of the dimethylamino groups and a distinct, exchangeable signal for the N-H proton.
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¹³C NMR: A signal corresponding to the methyl carbons would be expected.
Handling and Safety Considerations
Imino-tris(dimethylamino)phosphorane is a corrosive material that can cause severe skin burns and eye damage.[7] It is classified under WGK 3, indicating it is highly hazardous to water.
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.
-
Precautionary Measures: Handling requires the use of comprehensive personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4] Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored locked up in a designated area for combustible, corrosive hazardous materials (Storage Class 8A).
Conclusion
Imino-tris(dimethylamino)phosphorane is a potent and versatile chemical tool with a rich set of properties centered around its strong, non-ionic basicity. Its utility as a catalyst, synthetic reagent, and precursor to complex ligands underscores its importance in both academic research and industrial applications, from materials science to pharmaceutical development.[1] A thorough understanding of its reactivity, handling requirements, and synthetic origins is crucial for leveraging its full potential in the laboratory.
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Title: Imino-Tris(dimethylamino)phosphorane. Source: S.W.ChemiLab. URL: [Link]
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